N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine
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Overview
Description
N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine is a chemical compound with a unique structure that includes a piperidine ring substituted with a hexenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine typically involves the reaction of hex-5-en-2-yl methanesulfonate with 1-methylpiperidin-4-amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Hex-5-en-2-yl)-1-methylpiperidin-4-amine include:
- N-(Hex-5-en-2-yl)-4-methylaniline
- N-(Hex-5-en-2-yl)-4-methoxyaniline
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-4-5-6-11(2)13-12-7-9-14(3)10-8-12/h4,11-13H,1,5-10H2,2-3H3 |
InChI Key |
WGHZHDDGLCSLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1CCN(CC1)C |
Origin of Product |
United States |
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